1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by a cyclopropane ring substituted with a methyl group, an isopropyl group, and a nonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of 1-nonene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring to an open-chain alkane.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing cyclopropane rings.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclopropane ring reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methylcyclopropane: A cyclopropane derivative with a single methyl group.
1-Isopropylcyclopropane: A cyclopropane derivative with an isopropyl group.
Uniqueness
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane is unique due to its combination of substituents, which imparts distinct chemical and physical properties. The presence of a nonyl group enhances its hydrophobicity, while the methyl and isopropyl groups contribute to its steric and electronic characteristics.
Properties
CAS No. |
41977-40-6 |
---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
1-methyl-2-nonyl-1-propan-2-ylcyclopropane |
InChI |
InChI=1S/C16H32/c1-5-6-7-8-9-10-11-12-15-13-16(15,4)14(2)3/h14-15H,5-13H2,1-4H3 |
InChI Key |
NSVIBONLTXWPDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CC1(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.